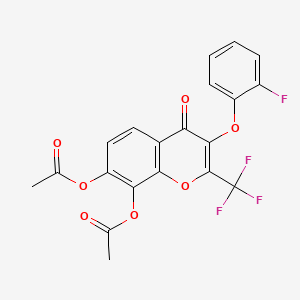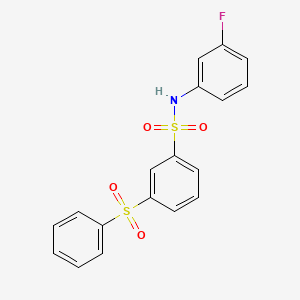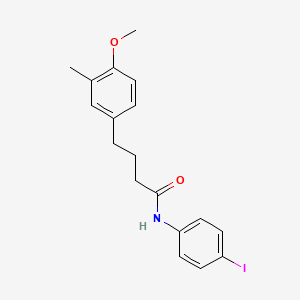![molecular formula C20H21FN2O3 B3711117 5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B3711117.png)
5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
Vue d'ensemble
Description
The compound “5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol” is a complex organic molecule. It is a derivative of phenol, which is an aromatic compound containing a hydroxyl group attached to a benzene ring . The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The presence of the ethoxy and ethyl groups suggests that this compound may have been synthesized through etherification and alkylation reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The phenol and pyrazole rings contribute to the compound’s aromaticity, while the ethoxy and ethyl groups add to its overall molecular size . The fluorophenoxy group is a halogenated aromatic ether, which may influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The phenol group is likely to undergo reactions typical of phenols, such as electrophilic aromatic substitution . The pyrazole ring might participate in nucleophilic substitution reactions . The presence of the ether and alkyl groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenol group could confer some degree of polarity to the molecule, while the alkyl and ether groups would contribute to its overall hydrophobicity . The exact properties, such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Orientations Futures
The potential applications of this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its reactivity, stability, and biological activity . Further studies would be needed to fully explore its potential.
Propriétés
IUPAC Name |
5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-4-13-10-16(17(24)11-18(13)25-5-2)19-20(12(3)22-23-19)26-15-8-6-14(21)7-9-15/h6-11,24H,4-5H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTXOLKBFSAAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC)O)C2=NNC(=C2OC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B3711043.png)
![N-(3-bromophenyl)-2-{3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3711053.png)
![methyl 4-({N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3711059.png)
![N-(4-chlorophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3711067.png)

![4-fluoro-N-(4-fluorophenyl)-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3711087.png)

![2-bromo-5-[(3-chlorophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3711095.png)

![3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3711115.png)
![{5-bromo-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B3711131.png)
![(5E)-1-(3-chlorophenyl)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3711137.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3711147.png)
